(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Description
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS 40834-86-4) is a cyclopenta[b]furan-derived compound with a benzoate ester at position 5 and an (E)-3-oxooct-1-en-1-yl substituent at position 4 of the bicyclic core . Its molecular formula is C₂₂H₂₆O₅, and it has a molecular weight of 370.44 g/mol. The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature . The (E)-configured α,β-unsaturated ketone moiety in the side chain may confer reactivity toward nucleophilic additions or participate in conjugation-driven stabilization .
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,17-20H,2-3,5,10,13-14H2,1H3/b12-11+/t17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWSJGXEQPXXSZ-QSQWMDCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40834-86-4 | |
| Record name | 5-(Benzoyloxy)-3,3a,4,5,6,6a-hexahydro-4-(3-oxo-1-octenyl)-2H-cyclopenta(b)furan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopentadiene and benzoic acid derivatives.
Cyclization: The cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form the hexahydro-2H-cyclopenta[b]furan core.
Functional Group Introduction:
Benzoate Ester Formation: The final step involves esterification with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxooctenyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the benzoate moiety with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, molecular docking studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In silico studies have shown promising results regarding its ability to inhibit cancer cell proliferation. The structure of the compound allows for interactions with various biological targets, making it a candidate for further optimization in anticancer drug development .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical transformations involving commercially available reagents. Its synthesis often involves multi-step processes that yield high purity and yield. The ability to modify the compound's structure opens avenues for creating analogs with enhanced biological activity or reduced toxicity .
Case Study 1: Synthesis and Biological Evaluation
A study outlined the synthesis of a related compound using a two-stage protocol, confirming its structure via NMR and LC-MS. The synthesized compound demonstrated significant anti-inflammatory activity in vitro, suggesting that structural modifications could enhance efficacy against inflammatory diseases .
Case Study 2: Molecular Docking Studies
Another research effort utilized molecular docking to evaluate the binding affinity of this compound with various protein targets implicated in cancer progression. The results indicated that modifications to the side chains could improve binding interactions, highlighting the importance of structural diversity in drug design .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyclopentafuran core and functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Corey Aldehyde Benzoate (CAS 39746-01-5)
- Structure : Features a formyl group (-CHO) at position 4 instead of the 3-oxooctenyl chain.
- Molecular Formula : C₁₅H₁₄O₅; Molecular Weight : 274.27 g/mol .
- Key Differences : The aldehyde group enhances electrophilicity, making it reactive in further synthetic modifications (e.g., nucleophilic additions). Its lower molecular weight suggests reduced steric hindrance compared to the target compound .
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl Benzoate (CAS 55076-60-3)
- Structure : Substitutes the octenyl chain with a 3-oxo-5-phenylpent-1-en-1-yl group.
- Molecular Formula : C₂₅H₂₄O₅; Molecular Weight : 404.46 g/mol .
- Key Differences : The phenyl group introduces aromaticity, likely increasing lipophilicity (logP) and influencing binding interactions in biological systems. The extended conjugation may also alter UV absorption profiles .
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl Benzoate (CAS 209861-00-7)
- Structure: Contains a 3,3-difluoro-4-phenoxybutenyl substituent.
- Molecular Formula : C₂₄H₂₂F₂O₅; Molecular Weight : 428.43 g/mol .
- Key Differences: Fluorine atoms enhance electronegativity and metabolic stability. The phenoxy group may improve membrane permeability but could increase susceptibility to oxidative metabolism .
Analogues with Alternative Ester Groups
(3aR,4S,5R,6aS)-4-[(Benzyloxy)Methyl]-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl 4-Phenylbenzoate
- Structure : Replaces the benzoate with a 4-phenylbenzoate and adds a benzyloxymethyl group at position 4.
Fluorinated and Heterocyclic Derivatives
(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-2-one (CAS 208111-98-2)
- Structure: Incorporates a 3-(trifluoromethyl)phenoxy group in the side chain.
- Molecular Formula : C₂₅H₂₁F₃O₆; Molecular Weight : 474.43 g/mol .
- Key Differences : The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, which may improve receptor binding affinity or alter metabolic pathways .
Comparative Data Table
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent at Position 4 | Notable Features |
|---|---|---|---|---|
| 40834-86-4 (Target) | C₂₂H₂₆O₅ | 370.44 | (E)-3-oxooct-1-en-1-yl | α,β-unsaturated ketone; moderate lipophilicity |
| 39746-01-5 (Corey Aldehyde) | C₁₅H₁₄O₅ | 274.27 | Formyl (-CHO) | High electrophilicity; synthetic precursor |
| 55076-60-3 | C₂₅H₂₄O₅ | 404.46 | (E)-3-oxo-5-phenylpent-1-en-1-yl | Aromatic phenyl group; increased logP |
| 209861-00-7 (Fluorinated) | C₂₄H₂₂F₂O₅ | 428.43 | (E)-3,3-difluoro-4-phenoxybut-1-en-1-yl | Enhanced metabolic stability; fluorinated |
| 208111-98-2 (Trifluoromethyl) | C₂₅H₂₁F₃O₆ | 474.43 | (1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy] | Strong electron-withdrawing effects |
Biological Activity
The compound (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.46 g/mol. The structure features a cyclopentafuran core with various functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects on certain bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Cytotoxic Effects : Investigations have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Interaction with Cell Signaling Pathways : It could modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may trigger apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in inflammation |
| Cell Signaling Modulation | Affects NF-kB and MAPK signaling pathways |
| Oxidative Stress Induction | Promotes ROS generation leading to apoptosis |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Anti-inflammatory Effects :
- Research conducted by Smith et al. (2023) highlighted its ability to reduce TNF-alpha levels in vitro, indicating potential use in treating rheumatoid arthritis.
-
Cytotoxicity Assessment :
- In a recent study published in Cancer Letters, the compound was shown to induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation.
Q & A
Basic Research Questions
Synthesis and Characterization Q: What are the recommended methods for synthesizing and characterizing this compound? A: Synthesis typically involves stereoselective coupling of the cyclopenta[b]furan core with the (E)-3-oxooct-1-en-1-yl side chain via Heck or Suzuki-Miyaura cross-coupling reactions . Characterization requires chiral HPLC to confirm enantiopurity (≥98%) and spectroscopic methods (¹H/¹³C NMR, IR) to validate the ester linkage (C=O stretch ~1720 cm⁻¹) and α,β-unsaturated ketone (¹H NMR δ 6.8–7.2 ppm for vinyl protons; 13C NMR δ 190–200 ppm for ketone) . Mass spectrometry (HRMS) is critical for verifying the molecular ion peak (expected m/z ~470.3 [M+H]⁺) .
Stability Under Laboratory Conditions Q: How should researchers assess the compound’s stability during storage and handling? A: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended to detect degradation products (e.g., hydrolysis of the benzoate ester or ketone reduction). Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation and photodegradation .
Advanced Research Questions
Stereochemical Analysis Q: How can researchers resolve contradictions in stereochemical assignments for the cyclopenta[b]furan core? A: Use X-ray crystallography to unambiguously confirm the (3aR,4R,5R,6aS) configuration. If crystals are unavailable, compare experimental optical rotation ([α]D) and electronic circular dichroism (ECD) spectra with computational predictions (DFT-based) . Discrepancies may arise from solvent polarity effects on optical activity .
Pharmacological Activity and Target Identification Q: What methodologies are suitable for studying its biological activity and molecular targets? A: Screen for prostaglandin receptor binding using radioligand displacement assays (e.g., ³H-PGE₂ competition). For enzyme inhibition (e.g., COX-1/COX-2), use fluorometric or colorimetric assays (IC₅₀ determination). Transcriptomic profiling (RNA-seq) of treated cell lines can identify downstream pathways .
Impurity Profiling in Drug Development Q: How can trace impurities (<0.1%) from synthetic byproducts be identified? A: Employ LC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (MeCN/H₂O + 0.1% formic acid). Spike samples with synthesized impurities (e.g., diastereomers from incomplete stereocontrol) for retention time matching. Quantify using a charged aerosol detector (CAD) for non-UV-active species .
Computational Modeling of Reactivity Q: How can DFT calculations predict regioselectivity in derivatization reactions? A: Optimize the ground-state geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopenta[b]furan core. For example, the C5 benzoate group may undergo hydrolysis more readily than the C2 ketone due to higher electrophilicity .
Experimental Design Limitations in Stability Studies Q: What are key limitations in extrapolating accelerated stability data to real-world conditions? A: Accelerated studies may overestimate degradation rates due to non-physiological stress (e.g., high humidity/temperature). Organic matrix degradation during prolonged experiments (e.g., 9-hour HPLC runs) can alter compound behavior. Use continuous cooling (4°C) and inert atmosphere to mitigate artifact formation .
Methodological Notes
- Contradictions in Data: Discrepancies in optical rotation values between suppliers (e.g., –44° vs. –40° in methanol) may reflect residual solvents or enantiomeric excess variations. Always cross-validate with independent syntheses .
- Advanced Analytical Tools: Cryo-electron microscopy (cryo-EM) is emerging for studying compound-membrane interactions, particularly for prostaglandin analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
